3-amino-6-bromo-8-methyl-4(3H)-quinazolinone
Description
3-Amino-6-bromo-8-methyl-4(3H)-quinazolinone is a substituted quinazolinone derivative featuring a 3-amino group, a 6-bromo substituent, and an 8-methyl group on its heterocyclic core. Quinazolinones are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The unique substitution pattern of this compound likely enhances its bioactivity and binding affinity compared to simpler derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-bromo-8-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-6(10)3-7-8(5)12-4-13(11)9(7)14/h2-4H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLOOMQBAFRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN(C2=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-8-methyl-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-methylbenzoic acid and anthranilic acid.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromo-8-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different analogs.
Substitution: The bromo group at the 6-position can be substituted with other nucleophiles, such as alkyl or aryl groups, to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified substituents, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Medicinal Chemistry
3-amino-6-bromo-8-methyl-4(3H)-quinazolinone has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents:
- Antimicrobial Activity : Recent studies have indicated that derivatives of quinazolinones exhibit potent antimicrobial properties. For instance, modifications at the 6 and 8 positions significantly enhance antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : The compound has been investigated for its ability to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in cancer progression. Several derivatives have demonstrated significant antitumor activity, with IC50 values indicating strong efficacy in vitro .
Biological Research
Research into the biological implications of this compound has revealed its potential in various therapeutic areas:
- Anti-inflammatory Properties : Quinazolinones have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Mechanism of Action : The compound interacts with specific molecular targets, modulating enzyme activity and influencing cellular pathways involved in disease mechanisms .
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized as a reagent in organic synthesis processes to create more complex chemical entities. This application is crucial in pharmaceutical development and materials science .
Case Study 1: Antimicrobial Efficacy
A study conducted by Raval et al. synthesized various pyrazolyloxopropyl-quinazolin-4(3H)-one derivatives, demonstrating significant antimicrobial activity. The results indicated that specific substitutions on the quinazolinone core enhanced antibacterial efficacy against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Activity
Research by Wissner et al. focused on the structural variants of quinazolinones for their ability to inhibit EGFR kinase activity. Compounds derived from this compound showed promising results in inhibiting tumor growth in preclinical models, highlighting their potential as anticancer agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-8-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Antimicrobial Activity
- 3-Amino-6-bromo-8-methyl-4(3H)-quinazolinone: The 6-bromo substituent is associated with enhanced antimicrobial activity, as halogen atoms improve membrane penetration and enzyme inhibition . The 3-amino group may facilitate hydrogen bonding with bacterial targets like hypoxanthine-guanine phosphoribosyltransferase .
- Comparison: Cationic fullerene-quinazolinone hybrids (e.g., 6-bromo derivatives) show superior antibacterial potency due to electrostatic interactions with enzymes . However, the target compound lacks a fullerene moiety, suggesting lower activity than these hybrids but higher than non-halogenated analogs.
Anti-inflammatory and Analgesic Activity
- This compound: The 3-amino group may enhance COX-2 inhibition, as seen in other 4(3H)-quinazolinones .
- Comparison: 6-Bromo-3-(4-acetylphenyl)-4(3H)-quinazolinone (II) demonstrated potent anti-inflammatory effects in vivo, attributed to the acetylphenyl group’s electron-withdrawing properties . The target compound’s amino group could offer improved solubility but reduced steric bulk compared to acetylphenyl derivatives.
Antifungal Activity
- This compound: Limited direct evidence, but halogenated derivatives (e.g., 7-Cl in UR-9825) show broad-spectrum antifungal activity . The 6-bromo substitution may confer moderate activity, though less than 7-Cl analogs.
Cytotoxicity and Antiviral Activity
- This compound: No specific data, but 6-bromo-2-methyl derivatives (e.g., compound 3 in ) exhibit low cytotoxicity (CC₅₀ = 0.424 µg/mL).
- Comparison: Most 6-bromo-4(3H)-quinazolinones lack significant antiviral activity, as seen in HIV-1 assays .
Pharmacokinetic Considerations
- The 8-methyl group may prolong half-life by reducing metabolic degradation, similar to 7-Cl analogs in antifungal studies .
Biological Activity
3-Amino-6-bromo-8-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- An amino group at the 3-position,
- A bromo substituent at the 6-position,
- A methyl group at the 8-position of the quinazolinone ring.
This unique structure contributes to its reactivity and interaction with biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to or greater than traditional antibiotics. For example, derivatives of quinazolinones have been reported to inhibit both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has shown potential as an anticancer agent. Studies suggest that it can inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. The binding affinity of this compound to EGFR was evaluated using molecular docking studies, revealing promising interactions that could lead to effective cancer therapies . Specifically, compounds derived from quinazolinones have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potency .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown superior activity compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) in experimental models . The mechanism involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound can bind to DNA under UV irradiation, leading to photo-induced cleavage. This property is particularly relevant for its application as a photosensitizer in photodynamic therapy .
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer progression and inflammation, such as EGFR and cyclooxygenase .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects against cancer cells .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for 3-amino-6-bromo-8-methyl-4(3H)-quinazolinone, and how are intermediates characterized?
The compound is typically synthesized via cyclization of benzoxazinone intermediates. For example, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (precursor) reacts with hydrazine hydrate at 120–130°C for 3 hours to yield the quinazolinone core. Key intermediates are characterized using IR spectroscopy (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 7.2–8.5 ppm for aromatic protons), and elemental analysis . Alternative routes include Niementowski reactions using anthranilic acid derivatives under microwave irradiation for improved regioselectivity .
Q. Which spectroscopic and chromatographic methods are routinely employed to confirm the structure of this compound derivatives?
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; bromo substituents deshield adjacent protons) .
- TLC : Monitors reaction progress (silica gel plates, ethyl acetate/hexane eluent) .
- Mass Spectrometry : GC-MS or LC-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 295 for C₉H₇BrN₃O) .
Q. What biological activities are commonly associated with 4(3H)-quinazolinone derivatives, and which assays are used for evaluation?
Derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities. For example:
- Antitumor : NCI-60 cell line screening (e.g., IC₅₀ values against HCT-15 colon cancer cells) .
- Antimicrobial : Broth microdilution (MIC determination against S. aureus ATCC 29213) .
- Anti-inflammatory : Carrageenan-induced paw edema in rodents, with COX-1/COX-2 inhibition assays .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., antitumor vs. antimicrobial efficacy) across studies?
Contradictions may arise from assay conditions (e.g., cell line heterogeneity, serum concentration) or substituent effects. Mitigation strategies:
- Standardized Protocols : Use NCI’s Disease-Oriented Screening for antitumor activity .
- SAR Analysis : Compare substituents (e.g., bromo at position 6 enhances antitumor activity, while methyl at position 8 modulates COX-2 selectivity) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA for IC₅₀ comparisons) .
Q. What strategies optimize regioselective bromination in quinazolinone derivatives, and what analytical techniques validate substitution patterns?
- Directed Bromination : Use iodine monochloride in acetic acid to selectively brominate position 6 (yield >80%) .
- Validation : ¹H-¹³C HMBC NMR correlates bromine’s through-space coupling with adjacent carbons. X-ray crystallography resolves ambiguous cases .
Q. How do structural modifications at the 2- and 3-positions influence the COX-2 selectivity of 4(3H)-quinazolinone derivatives?
- 2-Position : Bulky substituents (e.g., benzothiazol-2-yl) enhance COX-2 binding via hydrophobic interactions (docking scores: ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for COX-1) .
- 3-Position : Amino groups improve solubility and hydrogen bonding with Arg120/His90 residues in COX-2’s active site .
- Experimental Validation : COX-2 inhibition assays (e.g., compound 3l: IC₅₀ = 0.18 µM vs. COX-1 IC₅₀ = 2.4 µM) .
Methodological Considerations
| Parameter | Synthesis | Biological Assays |
|---|---|---|
| Key Reagents | Hydrazine hydrate, benzoxazinones | Carrageenan, indomethacin (reference) |
| Critical Conditions | 120–130°C, 3 hours | 50 mg/kg oral dose in rodent models |
| Data Analysis | % yield, Rf values (TLC) | IC₅₀, % inhibition, MIC (µg/mL) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
